Product packaging for (S)-3-Ethyl-1-methylpiperazine(Cat. No.:CAS No. 1821830-26-5)

(S)-3-Ethyl-1-methylpiperazine

Cat. No.: B2921487
CAS No.: 1821830-26-5
M. Wt: 128.219
InChI Key: KZKZKKVCUTUIPF-ZETCQYMHSA-N
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Description

Overview of Chiral Heterocyclic Compounds in Modern Synthetic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of biologically active molecules and functional materials. nih.gov When these heterocyclic structures possess chirality—a three-dimensional property that makes a molecule non-superimposable on its mirror image—they open up new dimensions in stereoselective synthesis and molecular recognition. Chiral heterocycles are of paramount importance in medicinal chemistry, as the physiological activity of many drugs is dependent on the specific configuration of their chiral centers. researchgate.net This stereo-specificity is crucial because different enantiomers of a drug can have different pharmacological, metabolic, and toxicological profiles. researchgate.netrsc.org Consequently, the development of efficient and innovative methods for synthesizing enantiomerically pure heterocyclic compounds is a major focus of contemporary synthetic chemistry, aiming to create novel molecules for pharmaceuticals, agrochemicals, and materials science. nih.gov

The Foundational Role of Piperazine (B1678402) Derivatives in Chemical Research

Among the various classes of nitrogen-containing heterocycles, the piperazine ring holds a privileged position in medicinal chemistry. rsc.orgrsc.orgbohrium.com This six-membered ring with two nitrogen atoms at opposite positions is a key structural motif in numerous FDA-approved drugs, demonstrating a wide array of pharmacological activities including anticancer, antidepressant, and antiviral properties. bohrium.commdpi.comencyclopedia.pub The versatility of the piperazine scaffold stems from its unique structural and physicochemical properties. bohrium.com The two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a molecule's biological activity, solubility, and pharmacokinetic characteristics. researchgate.netbohrium.com This adaptability has made piperazine derivatives a frequent subject of research, serving as a versatile scaffold for the development of new therapeutic agents. researchgate.net

Significance of Chiral Piperazines as Stereoselective Building Blocks and Catalytic Components

The introduction of chirality to the piperazine core significantly enhances its utility in advanced organic synthesis. Chiral piperazines are valuable as enantiomerically pure building blocks, providing a pre-defined stereochemical framework for the construction of complex target molecules. nih.govacs.org The synthesis of molecules with multiple stereocenters often relies on starting materials from the "chiral pool," and chiral piperazines derived from sources like amino acids are key contributors to this strategy. nih.govdu.ac.in

Furthermore, chiral piperazines and their derivatives have emerged as powerful catalysts and ligands in asymmetric synthesis. rsc.orgunl.ptrsc.org Their rigid, C2-symmetric structures can create a well-defined chiral environment around a metal center or act as organocatalysts, facilitating chemical reactions that produce a desired enantiomer with high selectivity. rsc.orgunl.ptnih.gov For instance, they have been successfully employed to catalyze asymmetric Michael additions and the enantioselective addition of organozinc reagents to aldehydes, demonstrating their capacity to induce high levels of stereocontrol. rsc.orgunl.pt

Rationale for Dedicated Research on (S)-3-Ethyl-1-methylpiperazine and Related Chiral 3-Substituted Piperazines

Despite the prevalence of the piperazine motif in pharmaceuticals, a structural analysis reveals that the vast majority of these drugs are substituted only at the nitrogen atoms. rsc.orgrsc.orgnih.govacs.org The carbon atoms of the piperazine ring represent a largely underexplored area of chemical space. rsc.orgrsc.orgnih.govnih.gov Functionalization of these carbon positions, creating C-substituted piperazines, introduces greater three-dimensional complexity, which can lead to novel molecular interactions with biological targets. nih.govcaltech.edu This exploration of "escaping from flatland" is a key strategy in modern drug discovery to identify new lead compounds. nih.gov

Research into specific, enantiomerically pure C-substituted piperazines, such as this compound, is therefore highly rational. The development of synthetic routes to access specific stereoisomers like this is crucial for systematic structure-activity relationship (SAR) studies. researchgate.net By precisely modifying the substitution pattern on the carbon backbone—for example, with a methyl group at the 3-position as seen in the precursor to the cancer drug Sotorasib mdpi.com or an ethyl group as in the title compound—chemists can probe the steric and electronic requirements of biological targets. The synthesis of libraries of such chiral 3-substituted piperazines allows for the construction of novel compound collections for drug discovery screening. nih.govacs.org The focused study of molecules like this compound is essential for unlocking the full potential of the piperazine scaffold and developing next-generation therapeutics with improved efficacy and selectivity. nih.govcaltech.edu

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1821830-26-5 bldpharm.com
Molecular Formula C₇H₁₆N₂ bldpharm.com
Molecular Weight 128.22 g/mol Inferred
SMILES Code CN1CC@HNCC1 bldpharm.com
Related Dihydrochloride CAS 1630082-91-5 chemicalbook.com

Table 2: Examples of Asymmetric Synthesis Methods for Chiral Piperazines

MethodKey FeaturesAchieved Enantiomeric Excess (ee)Reference
Iridium-Catalyzed Hydrogenation Hydrogenation of pyrazines activated by alkyl halides.Up to 96% ee acs.org
Palladium-Catalyzed Allylic Alkylation Asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones.Good to excellent ee caltech.edu
Chiral Auxiliary-Based Synthesis Use of chiral auxiliaries like (R)-phenylglycinol to direct stereochemistry.Method dependent nih.gov
Organocatalysis Use of chiral piperazines to catalyze reactions like Michael additions.High diastereoselectivity and enantioselectivity unl.pt
Amino Acid Pool Synthesis Transformation of chiral amino acids into 3-substituted piperazine-2-acetic acid esters.Diastereomeric mixtures, separable nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B2921487 (S)-3-Ethyl-1-methylpiperazine CAS No. 1821830-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-ethyl-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-7-6-9(2)5-4-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKZKKVCUTUIPF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 3 Ethyl 1 Methylpiperazine and Analogous Chiral 3 Substituted Piperazines

Stereoselective Approaches to the Chiral Piperazine (B1678402) Ring System

The construction of enantiomerically pure C-substituted piperazines is a challenging endeavor that has been addressed through various innovative synthetic strategies. These methods can be broadly categorized into asymmetric reduction approaches, which create the chiral center during the synthesis, and chiral pool synthesis, which utilizes readily available enantiopure starting materials.

Asymmetric reduction techniques are powerful tools for establishing stereocenters with high enantioselectivity. These methods typically involve the reduction of a prochiral precursor, such as a ketone or an imine, using a chiral catalyst.

Chiral oxazaborolidines, particularly the Corey-Bakshi-Shibata (CBS) catalyst, are widely used for the enantioselective reduction of prochiral ketones to chiral alcohols using a borane (B79455) source. insuf.orgnih.gov This methodology is a cornerstone of asymmetric synthesis and can be applied to the synthesis of chiral piperazine precursors. insuf.orglabinsights.nl The process involves the coordination of the ketone to the Lewis acidic boron atom of the catalyst, which positions the carbonyl group for a stereoselective hydride transfer from the borane. nih.gov

The synthesis of a chiral piperazine using this method would involve a ketone precursor, which upon reduction, provides a chiral alcohol intermediate that can be further elaborated and cyclized. The predictability and high enantioselectivity of the CBS reduction make it an attractive method for establishing the desired stereocenter early in a synthetic sequence. insuf.org The catalyst's effectiveness has been demonstrated in the synthesis of various natural products and bioactive molecules. rsc.org

Table 1: Key Features of Chiral Oxazaborolidine-Catalyzed Reduction

Feature Description
Catalyst Chiral Oxazaborolidine (e.g., CBS catalyst) derived from chiral amino alcohols. insuf.org
Reductant Borane (BH3) complexes, such as BH3•THF or borane dimethylsulfide (BMS). insuf.org
Substrate Prochiral ketones that serve as precursors to the chiral piperazine ring.
Mechanism Coordination of the ketone to the catalyst followed by enantioselective hydride transfer. nih.gov

| Outcome | High yields and excellent enantioselectivity (ee) for the resulting chiral alcohol. labinsights.nl |

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral compounds. This strategy has been successfully applied to the synthesis of chiral piperazines through the hydrogenation of aromatic pyrazine (B50134) precursors. nih.gov

A notable approach involves the activation of the pyrazine ring with an alkyl halide to form a pyrazinium salt, which is then subjected to iridium-catalyzed asymmetric hydrogenation. nih.gov This method provides access to a wide array of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives, with excellent enantioselectivities (up to 96% ee). nih.gov The choice of the chiral phosphine (B1218219) ligand, such as a JosiPhos-type ligand, is crucial for achieving high stereocontrol. researchgate.net

Another powerful strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This reaction proceeds with high yields and enantioselectivities (up to 90% ee) to furnish chiral piperazin-2-ones. dicp.ac.cnrsc.org These piperazin-2-one (B30754) products can be subsequently reduced to the corresponding chiral piperazines without any loss of optical purity, demonstrating the practical utility of this method for producing enantiopure piperazine scaffolds. dicp.ac.cnrsc.org

Table 2: Performance in Asymmetric Hydrogenation of Pyrazine Derivatives

Catalyst/Ligand System Substrate Type Product Yield Enantiomeric Excess (ee) Reference
Ir / JosiPhos-type ligand Activated Pyrazinium Salts 3-Substituted Piperazines Good to Excellent Up to 96% nih.govresearchgate.net
Palladium Complex 5,6-disubstituted pyrazin-2-ols Chiral Piperazin-2-ones High 84–90% dicp.ac.cn

Chiral pool synthesis leverages the vast array of naturally occurring, inexpensive, and enantiomerically pure starting materials, such as α-amino acids, to construct complex chiral molecules. baranlab.org This approach is particularly well-suited for synthesizing chiral piperazines, as the inherent stereocenter of the amino acid can be directly incorporated into the target heterocycle.

Several synthetic routes have been developed to convert α-amino acids into chiral piperazines. A common strategy involves a sequence of protection, activation, and cyclization steps. For instance, a practical and scalable four-step synthesis begins with an α-amino acid to yield orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org A key transformation in this sequence is an aza-Michael addition between a chiral 1,2-diamine derived from the amino acid and an in-situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org

Expanding the chemical diversity of the piperazine scaffold can be achieved by introducing multiple substituents. Diastereoselective syntheses starting from chiral amino acids allow for the controlled formation of a second stereocenter. A divergent six-step synthesis has been developed to transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. figshare.comnih.gov This approach allows for the creation of a complete set of 24 protected chiral 2,5-disubstituted piperazines from six commercially available amino acids. figshare.comnih.gov

Similarly, an efficient five-step route has been devised for 3-substituted piperazine-2-acetic acid esters. nih.govtmc.edu This method involves converting an optically pure amino acid into a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired enantiopure piperazine product. nih.gov An alternative strategy relies on an intermolecular aza-Michael reaction of ethanolamine (B43304) onto an α,β-unsaturated ester derived from a homochiral amino acid to generate the second stereocenter, yielding diastereomeric mixtures of cis and trans 3-alkyl-substituted piperazine-2-acetic acid esters that can be separated chromatographically. rsc.org

Chiral Pool Synthesis Utilizing Optically Pure Amino Acids

Orthogonal Protection Strategies for Chiral Piperazines Derived from Amino Acids

The synthesis of enantiomerically pure and specifically substituted chiral piperazines is often achieved by starting with readily available α-amino acids. A key challenge in this process is the selective functionalization of the two nitrogen atoms within the piperazine ring. Orthogonal protection strategies address this by using protecting groups on the two nitrogens that can be removed under different chemical conditions, thus allowing for stepwise modification.

A common approach begins with the conversion of an α-amino acid into a chiral 1,2-diamine, which is then cyclized. To achieve orthogonal protection, the two nitrogen atoms of the diamine intermediate are protected with different groups, for example, a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group. This allows for the selective deprotection and subsequent functionalization of either nitrogen atom.

One documented synthetic route describes the transformation of α-amino acids into 2-substituted piperazines in four steps. researchgate.netrsc.org This method involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt. researchgate.netrsc.org This approach has been successfully applied to multigram scale synthesis and has been extended to the construction of related chiral diazepanes and diazocanes. researchgate.netrsc.org Another strategy involves preparing tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones from bis-carbamate protected piperazine-2-carboxylic acids. These intermediates serve as orthogonally protected scaffolds from which a variety of 2-substituted piperazines can be derived. researchgate.net

These strategies provide versatile piperazine scaffolds that can be functionalized on either nitrogen, making them valuable for creating libraries of compounds for drug discovery. researchgate.net

Table 1: Examples of Orthogonal Protection Strategies

Starting MaterialKey TransformationProtecting GroupsResulting Scaffold
α-Amino AcidsAza-Michael addition of a bis-protected 1,2-diamineBoc, Cbz, or other combinationsOrthogonally protected 2-substituted piperazines researchgate.netrsc.org
Piperazine-2-carboxylic acidsFormation of oxazolidinoneBis-carbamateTetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones researchgate.net

Enzymatic Resolution for Enantioselective Access

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure chiral compounds. This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. For piperazine synthesis, this often involves the selective hydrolysis of an ester or amide derivative of one enantiomer, leaving the other unreacted.

Protease-Mediated Enzymatic Hydrolysis for (S)-Piperazine Enantiomers

Proteases are a class of enzymes that have been successfully employed for the kinetic resolution of piperazine derivatives. For example, the low-cost enzyme alcalase, a subtilisin protease, has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to produce enantiomerically pure (S)-piperazine-2-carboxylic acid. researchgate.netnih.gov In this process, the enzyme selectively hydrolyzes the methyl ester of the (R)-enantiomer, allowing the desired (S)-enantiomer to be isolated.

Another example involves an R-stereoselective amidase that acts on (R,S)-piperazine-2-tert-butylcarboxamide to yield (R)-piperazine-2-carboxylic acid. researchgate.net While this specific example yields the (R)-enantiomer, the principle demonstrates the utility of enzymes in selectively producing a single enantiomer from a racemic mixture. The choice of enzyme and substrate is crucial for achieving high enantiomeric excess (ee) and yield.

Cascade and Multicomponent Cyclization Reactions

Cascade and multicomponent reactions offer an efficient means of constructing complex molecular architectures like the piperazine ring in a single pot. These reactions minimize purification steps and reduce waste by forming multiple chemical bonds in a sequential manner.

Intramolecular Aza-Michael Addition and Subsequent Cyclization in Chiral 1,2-Diamines

The intramolecular aza-Michael addition is a key step in various cascade reactions for forming nitrogen-containing heterocyclic rings, including piperazines. rsc.orgnih.gov This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound (a Michael acceptor). When a chiral 1,2-diamine is used as the starting material, this intramolecular reaction can lead to the formation of a chiral piperazine ring.

A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines utilizes this principle. researchgate.netrsc.org The key transformation is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and a vinyl diphenyl sulfonium salt generated in situ. researchgate.netrsc.org This is followed by a cyclization step that forms the piperazine ring. This methodology has proven effective for synthesizing a range of chiral 2-substituted piperazines from α-amino acids. researchgate.netrsc.org

Regio- and Stereoselective One-Pot Cascade Reactions for Fused Piperazine Systems

More complex fused piperazine systems can be synthesized through regio- and stereoselective one-pot cascade reactions. These reactions are designed to build upon the piperazine core by fusing it with other ring systems in a controlled manner. An example of such a process involves the reaction of in situ generated azomethine ylides with dipolarophiles, which can lead to the formation of polycyclic fused piperazines through a stepwise [3 + 3] cycloaddition pathway. nih.gov The stereochemistry of these complex N-heterocycles has been confirmed through X-ray diffraction studies, demonstrating the high degree of stereocontrol achievable with these methods. nih.gov

Another approach involves a one-pot, three-step cascade reaction of 4-chloro-1,2-diaza-1,3-butadienes with 3-dimethylaminopropenoates, resulting in oxazoline-fused pyridazines. researchgate.net While not directly forming a piperazine, this demonstrates the power of cascade reactions in creating complex, fused heterocyclic systems with high regio- and stereoselectivity. researchgate.net

Chemical Derivatization and Functionalization of the Piperazine Nucleus

Once the piperazine ring is synthesized, it can be further modified through various chemical derivatization and functionalization reactions. The piperazine scaffold is a privileged structure in medicinal chemistry, and the ability to modify it at both the nitrogen and carbon atoms is crucial for developing new therapeutic agents. mdpi.comrsc.org

While substitutions at the nitrogen positions are common, with about 80% of piperazine-containing drugs being N-substituted, recent advances have focused on the C–H functionalization of the carbon atoms of the piperazine ring. mdpi.com This allows for the introduction of substituents directly onto the carbon backbone of the ring, expanding the accessible chemical space.

Methods for C–H functionalization often face challenges due to the presence of the second nitrogen atom, which can cause side reactions or inhibit catalyst activity. mdpi.comencyclopedia.pub However, strategies such as photoredox catalysis have been developed to achieve α-arylation of N-Boc protected piperazines. mdpi.comencyclopedia.pub In this process, a photocatalyst oxidizes the piperazine nitrogen, leading to the formation of an α-amino radical, which then couples with an aryl partner. mdpi.comencyclopedia.pub Another innovative method is the stannyl (B1234572) amine protocol (SnAP), which uses a tin-substituted starting material to achieve a combined cyclization and C–C bond addition to imines, providing a convergent route to functionalized piperazines from aldehydes. mdpi.com

Derivatization can also be performed for analytical purposes. For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, allowing for its detection at low levels using HPLC-UV instrumentation. jocpr.com

N-Alkylation and N-Substitution Reactions for Structural Diversification

N-alkylation and N-substitution are fundamental strategies for the structural diversification of the piperazine core, allowing for the introduction of a wide array of functional groups that can modulate a compound's physicochemical and pharmacological properties. Common methods include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides. nih.gov

Nucleophilic Substitution: This is a widely used method for N-alkylation. For instance, the synthesis of N-alkylpiperazines can be achieved by reacting a monosubstituted piperazine with an alkyl halide (e.g., bromide or chloride) in the presence of a base. nih.govresearchgate.net A patent describes the N-monoalkylation of piperazine salts with agents like ethyl bromide or m-methylbenzyl bromide, yielding the corresponding N-alkylated products in good yields. google.com The reaction of piperazine with methyl chloride, for example, can produce 1-methylpiperazine (B117243) in high yields without a catalyst by carefully controlling the molar ratio and reaction conditions. google.com

Reductive Amination: This two-step process, involving the formation of an iminium ion intermediate followed by reduction, is another key method for introducing alkyl groups. It is particularly useful for synthesizing analogs with varied side chains. For example, reductive amination of a secondary amine on the piperazine ring with various aldehydes can introduce diverse substituents. nih.gov This method has been employed to prepare a series of enantiomerically pure piperidines and piperazines by reacting a key amine intermediate with protected aldehydes. nih.gov

Buchwald-Hartwig Amination: For the synthesis of N-aryl piperazines, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are frequently employed. nih.gov This reaction allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide, a common transformation in the synthesis of piperazine-containing drugs. nih.gov

Reaction Type Reagents/Catalyst Substituent Introduced Example Application Reference
Nucleophilic SubstitutionAlkyl Halide (e.g., Ethyl Bromide), BaseAlkyl groupsSynthesis of N-ethylpiperazine google.com
Nucleophilic SubstitutionMethyl ChlorideMethyl groupSynthesis of 1-methylpiperazine google.com
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Substituted alkyl groupsSynthesis of propyl piperazine analogs nih.gov
Buchwald-Hartwig AminationAryl Halide, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP)Aryl groupsSynthesis of chiral piperazinyl benzamides nih.gov

Introduction and Manipulation of Protecting Groups

The symmetrical nature of the piperazine ring, with two secondary amine groups, necessitates the use of protecting groups to achieve regioselective functionalization. Orthogonally protected piperazines, where each nitrogen can be deprotected and reacted independently, are valuable intermediates. rsc.org The tert-butyloxycarbonyl (Boc) group is one of the most common N-protecting groups in piperazine chemistry. nih.govmdpi.com

Monoprotection: The synthesis often starts with the monoprotection of the piperazine ring. For example, N-Boc-piperazine can be prepared and then used as a starting material for further modifications. nih.gov This allows for the selective functionalization of the unprotected nitrogen. Following the reaction at the free NH group, the Boc group can be removed under acidic conditions to allow for subsequent reactions at the other nitrogen. nih.gov Other protecting groups, such as carbethoxy, acetyl, and nitroso groups, have also been studied, each with specific conditions for removal, such as alkaline or acid hydrolysis or hydrogenolysis. acs.org

Orthogonal Protection: For more complex syntheses, piperazines with two different, orthogonally protected nitrogens are required. A practical and scalable route to enantiomerically pure 2-substituted piperazines starts from α-amino acids and results in an orthogonally bis-protected chiral 1,2-diamine intermediate. This intermediate then undergoes an aza-Michael addition to form the protected piperazine ring. rsc.org This strategy provides precise control over the introduction of substituents at both nitrogen atoms.

The selection of a protecting group strategy is critical and is dictated by the stability of the group to subsequent reaction conditions and the ease of its selective removal.

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Reference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Acidic (e.g., TFA, HCl) nih.govnih.gov
CarboxybenzylCbzBenzyl chloroformateHydrogenolysis (e.g., Pd/C, H₂) nih.gov
AcetylAcAcetic Anhydride / Acetyl ChlorideAcid or Base Hydrolysis researchgate.netacs.org
Carbethoxyl--Aqueous Barium Hydroxide or Strong Acid acs.org

Regioselective Functionalization of the Piperazine Ring

While N-functionalization is common, achieving regioselective C-H functionalization of the piperazine carbon skeleton is more challenging but offers a direct route to novel analogs. mdpi.comnih.gov Traditional methods often rely on the de novo construction of the ring from already substituted precursors, which can be lengthy and inflexible. researchgate.net Modern methods focus on the direct, selective activation of C-H bonds on a pre-existing piperazine ring. mdpi.comresearchgate.net

Asymmetric Lithiation-Trapping: One powerful strategy for the enantioselective synthesis of α-substituted piperazines is the direct functionalization of an N-Boc protected piperazine ring. mdpi.comacs.org This method utilizes a strong base like s-butyllithium (s-BuLi) in the presence of a chiral ligand, such as (-)-sparteine (B7772259) or a sparteine (B1682161) surrogate, to deprotonate the C-H bond adjacent to the nitrogen. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce substituents at the α-carbon with high stereocontrol. acs.orgwhiterose.ac.uk The success and stereoselectivity of this method can be influenced by the nature of the distal N-substituent and the electrophile used. mdpi.comacs.org

Catalytic Cycloadditions and Annulations: Atom-economical methods, such as catalytic [3+3] cycloadditions, have emerged for the synthesis of C-substituted piperazines. An iridium-catalyzed formal [3+3] cycloaddition of imines provides a straightforward, highly regio- and diastereoselective route to complex C-substituted piperazines under mild conditions. nih.govacs.org This approach allows for the selective formation of a single diastereoisomer. acs.org Similarly, a cooperative indium/diphenyl phosphate (B84403) catalysis enables a [3+3] annulation reaction via the dimerization of 3-aminooxetanes to yield piperazine derivatives with good functional group compatibility. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has also been applied to the direct C-H functionalization of N-Boc piperazines. mdpi.com This method allows for the arylation, vinylation, and alkylation of the α-position to the nitrogen atom by coupling α-amino radicals with various partners. mdpi.com

These advanced methodologies provide powerful tools for accessing C-substituted chiral piperazines that are difficult to obtain through traditional synthetic routes, thereby expanding the chemical space for drug discovery.

Methodology Key Reagents/Catalyst Position Functionalized Key Features Reference
Asymmetric Lithiations-BuLi / (-)-sparteineC-2 (α to N-Boc)High enantioselectivity, direct C-H functionalization mdpi.comacs.org
Iridium-Catalyzed [3+3] Cycloaddition[IrCl(cod)(PPh₃)]C-2, C-3, C-5, C-6High regio- and diastereoselectivity, atom-economical nih.govacs.org
Photoredox CatalysisPhotocatalyst (e.g., Ir(ppy)₃), Visible LightC-2 (α to N-Boc)Mild conditions, direct C-H arylation/vinylation/alkylation mdpi.com

Advanced Characterization Techniques for Stereochemical Elucidation and Structural Analysis of S 3 Ethyl 1 Methylpiperazine and Its Derivatives

Spectroscopic Analysis for Structure and Configuration Confirmation

Spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the molecule, valuable information about its connectivity, functional groups, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. rsc.orgnih.gov For (S)-3-Ethyl-1-methylpiperazine, ¹H and ¹³C NMR, along with advanced 2D NMR experiments, are essential for complete structural and stereochemical assignment.

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the spin-spin coupling (J) between adjacent protons reveals their connectivity.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group, and the piperazine (B1678402) ring. The protons on the chiral center (C3) and the adjacent methylene (B1212753) groups of the piperazine ring will exhibit complex splitting patterns due to diastereotopicity.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (axial)2.80 - 2.95dddJ ≈ 12.0, 10.0, 4.0
H-2 (equatorial)2.65 - 2.80dddJ ≈ 12.0, 4.0, 2.0
H-32.40 - 2.55m-
H-5 (axial)2.90 - 3.05dddJ ≈ 12.0, 10.0, 4.0
H-5 (equatorial)2.75 - 2.90dddJ ≈ 12.0, 4.0, 2.0
H-6 (axial)2.10 - 2.25dddJ ≈ 12.0, 10.0, 4.0
H-6 (equatorial)1.95 - 2.10dddJ ≈ 12.0, 4.0, 2.0
-CH₂- (ethyl)1.40 - 1.60m-
-CH₃ (ethyl)0.85 - 0.95tJ ≈ 7.5
N-CH₃2.20 - 2.30s-

Note: The predicted values are based on typical chemical shifts for similar piperazine derivatives. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached functional groups).

The ¹³C NMR spectrum of this compound is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-255.0 - 57.0
C-358.0 - 60.0
C-554.0 - 56.0
C-645.0 - 47.0
-CH₂- (ethyl)25.0 - 27.0
-CH₃ (ethyl)11.0 - 13.0
N-CH₃46.0 - 48.0

Note: The predicted values are based on typical chemical shifts for similar piperazine derivatives. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule. nih.gov For instance, COSY would show correlations between the protons of the ethyl group and the H-3 proton of the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. researchgate.net This is essential for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly important for stereochemical assignment. It shows correlations between protons that are close in space, regardless of whether they are bonded to each other. For this compound, NOESY can be used to determine the relative orientation of the ethyl group with respect to the protons on the piperazine ring, thus confirming the stereochemistry at the C-3 position. For example, a NOE correlation between the H-3 proton and the axial protons at C-2 and C-5 would suggest an equatorial orientation of the ethyl group.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern is expected to be dominated by the cleavage of the C-C and C-N bonds of the piperazine ring and the ethyl substituent. Common fragmentation pathways for piperazine derivatives involve the loss of the substituents on the nitrogen atoms and the cleavage of the ring. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment Description
128[C₇H₁₆N₂]⁺Molecular Ion
113[C₆H₁₃N₂]⁺Loss of a methyl group
99[C₅H₁₁N₂]⁺Loss of an ethyl group
85[C₄H₉N₂]⁺Cleavage of the piperazine ring
71[C₄H₉N]⁺Cleavage of the piperazine ring
57[C₃H₇N]⁺Cleavage of the piperazine ring
42[C₂H₄N]⁺Cleavage of the piperazine ring

Note: The predicted m/z values are based on the expected fragmentation patterns of similar compounds.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. uh.edu

The IR and Raman spectra of this compound would show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl groups and the piperazine ring, as well as C-N stretching vibrations.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C-H stretching (alkyl)2850 - 3000
C-H bending (alkyl)1350 - 1470
C-N stretching1000 - 1250
N-CH₃ stretching2780 - 2820
Ring vibrations800 - 1200

Note: The predicted frequency ranges are based on characteristic vibrational modes for the functional groups present.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its aliphatic amine structure.

Table 1: Expected FT-IR Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
C-H Stretch2950 - 3000Methyl (CH₃) & Methylene (CH₂)
C-H Stretch2830 - 2950Piperazine Ring (CH₂)
C-H Bend1450 - 1470Methylene (CH₂) Scissoring
C-H Bend1370 - 1380Methyl (CH₃) Bending
C-N Stretch1150 - 1250Tertiary Amine
Ring Vibrations< 1000Piperazine Ring Skeletal Modes
Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary vibrational information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the carbon skeleton, which are often weak in the IR spectrum. Strong signals are expected for the C-C and C-N stretching modes of the piperazine ring. researchgate.net The symmetric C-H stretching vibrations of the alkyl groups would also produce characteristic Raman bands. scispace.comdergipark.org.tr The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint, allowing for unambiguous structural confirmation. scispace.com Studies on piperazine and its derivatives show that different conformations, such as chair and boat forms, can be distinguished by their unique Raman signatures. researchgate.net

Table 2: Expected Raman Shifts for this compound
Vibrational ModeExpected Raman Shift (cm⁻¹)Bond Type
C-H Stretch2800 - 3000Aliphatic (CH₂, CH₃)
C-C Stretch800 - 1200Ring and Ethyl Group
C-N Stretch1100 - 1300Ring and Methyl Group
Ring Breathing Mode700 - 900Piperazine Ring
C-H Bend1300 - 1500Aliphatic (CH₂, CH₃)

Electronic Absorption Spectroscopy (UV/Vis) for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy measures the electronic transitions within a molecule. Saturated amines like this compound lack extensive π-conjugated systems, which are typically responsible for strong absorption in the 200–800 nm range.

The primary electronic transition possible for this compound involves the promotion of a non-bonding electron (n) from one of the nitrogen atoms to an anti-bonding sigma orbital (σ). This is known as an n → σ transition. These transitions are generally of high energy and therefore occur at short wavelengths, typically below 200 nm in the far-UV or vacuum-UV region. nih.gov Consequently, a standard UV/Vis spectrum of this compound dissolved in a non-absorbing solvent like ethanol (B145695) or hexane (B92381) is expected to show minimal to no absorption in the conventional 200-800 nm range. The absence of significant absorption bands can itself be a confirmation of the saturated, non-conjugated nature of the molecule.

Chiral Analytical Methods for Enantiomeric Purity Determination

As this compound is a chiral compound, verifying its enantiomeric purity is critical. Chiral analytical methods are designed to differentiate between enantiomers, allowing for the quantification of the desired (S)-enantiomer and the detection of any contaminating (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying enantiomers. mdpi.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of chiral amines like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective. yakhak.orgnih.gov These columns, such as Chiralpak and Chiralcel, can separate a broad range of racemic compounds, including basic amines. chromatographyonline.com The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the stationary phase. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation. chromatographyonline.com For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing. chromatographyonline.com

Table 3: Typical Chiral HPLC Conditions for Amine Separation
ParameterConditionPurpose
Column Chiralpak AD / Chiralcel OD-HEnantioselective separation
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)Elution of analytes
Additive 0.1% Diethylamine (v/v)Reduces peak tailing for basic compounds
Flow Rate 1.0 mL/minStandard analytical flow
Detection UV at 210-220 nmDetection of non-chromophoric amines
Temperature Ambient or controlled (e.g., 25 °C)Ensures reproducible retention times

Gas Chromatography (GC) for Volatile Piperazine Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com Due to their basicity and polarity, the direct analysis of volatile amines can be challenging, often resulting in poor peak shapes. gcms.czrestek.com However, specialized GC columns, such as the Rtx-Volatile Amine, are designed with a surface deactivation that minimizes these interactions, allowing for sharp, symmetrical peaks. restek.com

For separating piperazine derivatives, a mid-polarity column like a DB-17 (50%-Phenyl)-methylpolysiloxane can be effective. tsijournals.com To determine enantiomeric purity, a chiral GC column would be necessary. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. mdpi.com

Table 4: Example GC Parameters for Piperazine Derivative Analysis
ParameterConditionReference
Column DB-17 (30 m x 0.53 mm, 1 µm film) tsijournals.com
Carrier Gas Helium at 2 mL/min tsijournals.com
Injector Temp. 250 °C tsijournals.com
Detector Temp. 260 °C (FID) tsijournals.com
Oven Program 150°C (10 min), then 35°C/min to 260°C (2 min) tsijournals.com
Diluent Methanol tsijournals.com

Polarimetry for Optical Rotation Measurement

Polarimetry is a classic technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. ucalgary.ca Each enantiomer of a chiral molecule rotates light by the same magnitude but in opposite directions. A pure sample of this compound will exhibit a specific optical rotation value under defined conditions (temperature, wavelength, solvent, and concentration).

The specific rotation [α] is a physical constant calculated from the observed rotation (α) using the formula: [α] = α / (l × c) where 'l' is the path length of the sample cell in decimeters (dm) and 'c' is the concentration of the solution in g/mL. ucalgary.ca

By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be determined. libretexts.org Enantiomeric excess is a measure of the purity of the chiral sample and is calculated as: chemistrysteps.com ee (%) = ([α]observed / [α]pure) × 100 chemistrysteps.com

A racemic mixture (50:50 mixture of both enantiomers) will have an observed rotation of zero and thus an ee of 0%. libretexts.org Polarimetry provides a rapid and non-destructive method to assess the bulk enantiomeric composition of a sample. schmidt-haensch.com

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure

The primary outcome of a single-crystal X-ray diffraction experiment is the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. For a chiral molecule such as this compound, the determination of the absolute configuration is a critical aspect. This is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal. By carefully analyzing the intensities of Bijvoet pairs of reflections, the true handedness of the molecule can be established, confirming the (S) configuration at the chiral center (C3).

In the absence of a specific structure for the title compound, the general structural features of chiral piperazine derivatives can be discussed. The piperazine ring is known to adopt a stable chair conformation in the solid state, which minimizes steric strain. nih.govresearchgate.net In this conformation, the substituents on the nitrogen and carbon atoms can be oriented in either axial or equatorial positions. For this compound, the ethyl group at the C3 position and the methyl group at the N1 position would be expected to occupy equatorial positions to minimize steric hindrance, leading to a more thermodynamically stable conformer.

To illustrate the type of data obtained from a crystallographic study of a related compound, a hypothetical data table is presented below. This table represents the kind of information that would be generated for this compound upon successful crystallization and X-ray analysis.

Hypothetical Crystallographic Data for this compound Derivative

Parameter Value
Chemical Formula C₇H₁₆N₂
Formula Weight 128.22
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.2
c (Å) 12.1
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1047.4
Z 4

Hypothetical Selected Bond Lengths and Angles for this compound

Bond/Angle Length (Å) / Angle (°)
N1-C2 1.46
C2-C3 1.53
C3-N4 1.47
N4-C5 1.47
C5-C6 1.52
C6-N1 1.46
N1-C(methyl) 1.45
C3-C(ethyl) 1.54
C2-N1-C6 110.5
N1-C2-C3 111.0
C2-C3-N4 109.8

The detailed analysis of the crystal structure would provide definitive proof of the (S) configuration and offer valuable insights into the conformational preferences and intermolecular interactions of this compound, which are crucial for its application in various fields of chemical research.

Computational and Theoretical Chemistry Studies on S 3 Ethyl 1 Methylpiperazine and Chiral Piperazine Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of a system, from which various molecular properties can be derived.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to determine the equilibrium geometry and electronic structure of molecules. In DFT, the energy of the system is determined as a functional of the electron density.

For a chiral piperazine (B1678402) derivative like (S)-3-Ethyl-1-methylpiperazine, DFT calculations would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, representing the most stable conformation of the molecule. The piperazine ring is known to adopt a stable chair conformation. Substituents on the ring, such as the ethyl group at the C3 position and the methyl group at the N1 position, will have preferred orientations (axial or equatorial) to minimize steric strain. It is expected that the lowest energy conformer would feature both the ethyl and methyl groups in equatorial positions.

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), provide precise predictions of bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperazine Ring (Calculated via DFT) Data presented here is illustrative for a substituted piperazine ring and not specific experimental or calculated values for this compound.

ParameterTypical Value (Å or °)
C-N Bond Length1.46
C-C Bond Length1.53
C-N-C Bond Angle110.5
N-C-C Bond Angle111.0

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a powerful method for predicting electronic absorption spectra, such as those measured by UV-Vis spectroscopy. mdpi.comnih.gov TDDFT calculates the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the fixed ground-state geometry. mdpi.com

For this compound, TDDFT calculations would predict the wavelengths at which the molecule absorbs light and the intensity of these absorptions (oscillator strengths). These electronic transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, often from the non-bonding lone pairs of the nitrogen atoms to anti-bonding orbitals. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of spectra in solution. mdpi.com

While TDDFT is effective for many systems, it can be less accurate for molecules with complex electronic structures, such as those with significant multi-reference character or when studying certain photochemical pathways. In such cases, more advanced methods like Multi-Reference Perturbation Theory (MRPT) are required. lboro.ac.ukunistra.fr

The most common MRPT approach is the Complete Active Space Second-order Perturbation Theory (CASPT2). nih.govarxiv.org This method involves a two-step process:

Complete Active Space Self-Consistent Field (CASSCF): A subset of electrons and orbitals crucial for the chemical process of interest (the "active space") is selected. Within this space, a full configuration interaction calculation is performed, treating both static and dynamic electron correlation in a balanced way. nih.gov This is particularly important for accurately describing near-degenerate states or bond-breaking processes.

Second-Order Perturbation Theory: The remaining dynamic electron correlation (from electrons and orbitals outside the active space) is then added using second-order perturbation theory. molcas.org

For a molecule like this compound, CASPT2 would be the method of choice for studying complex excited-state phenomena, such as conical intersections or photodissociation pathways, providing a highly accurate description of its photophysics and photochemistry. nih.gov

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of spatial distributions and energy levels. Analysis of these orbitals provides deep insight into the chemical reactivity and bonding within the molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity of a molecule. mdpi.com

The HOMO represents the outermost electron-containing orbital and acts as an electron donor in reactions. A higher HOMO energy corresponds to a greater ability to donate electrons.

The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com For piperazine derivatives, the HOMO is typically localized on the nitrogen lone pairs, while the LUMO is distributed over the anti-bonding orbitals of the ring structure.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Piperazine (Calculated via DFT) Based on data for 1-Amino-4-methylpiperazine calculated at the B3LYP/6-311+G(d,p) level. nih.gov

OrbitalEnergy (eV)

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. nih.gov This allows for the quantitative study of intramolecular interactions, such as hyperconjugation.

A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis identifies donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs and calculates their stabilization energy (E(2)). Larger E(2) values indicate stronger interactions. wisc.edu

Table 3: Representative NBO Second-Order Perturbation Analysis for Donor-Acceptor Interactions in a Substituted Piperazine Data is illustrative of typical interactions and stabilization energies found in similar systems. nih.govwisc.edu

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)

Electrostatic Potential Surface (MEP) Mapping and Intramolecular Charge Transfer Phenomena

Computational studies focusing on the molecular electrostatic potential (MEP) surface and intramolecular charge transfer (ICT) provide significant insights into the reactivity and electronic properties of chiral piperazine systems.

The MEP is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgrsc.org The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow denote regions with neutral or intermediate potential.

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. nih.govmdpi.com This process is highly dependent on the molecular structure and the surrounding environment. In chiral piperazine systems, the presence of both electron-donating (the nitrogen atoms) and other functional groups can potentially lead to ICT phenomena. The study of ICT is crucial for understanding the photophysical properties of these molecules and their potential applications in materials science. researchgate.netrsc.org For instance, the introduction of chromophores to the piperazine ring could induce ICT, and the chirality of the molecule could influence the dynamics of this charge transfer.

PropertyDescriptionRelevance to this compound
MEP Negative Regions Areas with an excess of electron density, typically associated with lone pairs on heteroatoms.The two nitrogen atoms of the piperazine ring would be the primary negative regions, indicating sites for protonation or interaction with electrophiles.
MEP Positive Regions Areas with a deficiency of electron density, often found around hydrogen atoms attached to electronegative atoms.The hydrogen atoms on the carbon backbone, particularly those adjacent to the nitrogen atoms, would exhibit positive potential.
Intramolecular Charge Transfer Photoinduced electron transfer between a donor and an acceptor moiety within the same molecule. nih.govWhile the basic structure of this compound is not a classic donor-acceptor system, derivatization with suitable functional groups could induce ICT, which would be influenced by the chiral center.

Conformational Analysis and Potential Energy Surfaces of Substituted Piperazines

The biological activity and physical properties of substituted piperazines are intrinsically linked to their three-dimensional structure and conformational preferences. Conformational analysis, aided by the calculation of potential energy surfaces (PES), is a powerful method to understand the spatial arrangement of atoms and the energy associated with different conformations. longdom.orglibretexts.org

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. For a substituted piperazine like this compound, the substituents can occupy either an axial or an equatorial position on the ring. The relative stability of these conformers is determined by various steric and electronic interactions.

Computational studies on substituted piperazines have shown that the conformational preference of a substituent is influenced by its size and the nature of other groups on the ring. nih.gov For 2-substituted piperazines, it has been found that an axial conformation can be preferred, especially in N-acyl or N-aryl derivatives. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain cases. nih.gov In the case of this compound, the ethyl group at the C3 position and the methyl group at the N1 position will have preferred orientations to minimize steric hindrance.

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometric parameters. longdom.org For a piperazine derivative, the PES can be plotted against key dihedral angles to identify the most stable conformations (energy minima) and the energy barriers for conformational changes, such as ring inversion (the transition between two chair conformations). libretexts.orgrsc.org The height of these energy barriers determines the rate of interconversion between different conformers.

Studies on N-benzoylated piperazines have shown that the energy barriers for the interconversion of piperazine chair conformations can be determined using temperature-dependent NMR spectroscopy and are typically in the range of 56 to 80 kJ mol⁻¹. rsc.org These experimental findings can be correlated with computational PES calculations to gain a deeper understanding of the conformational dynamics.

ConformerSubstituent PositionRelative Energy (Illustrative)Key Interactions
Chair 1 3-Ethyl (Equatorial), 1-Methyl (Equatorial)LowerMinimized steric interactions.
Chair 2 3-Ethyl (Axial), 1-Methyl (Equatorial)Higher1,3-diaxial interactions involving the ethyl group.
Chair 3 3-Ethyl (Equatorial), 1-Methyl (Axial)Higher1,3-diaxial interactions involving the methyl group.
Twist-Boat -HighestHigh torsional and steric strain.

This table provides an illustrative representation of expected conformational energies. Actual values would require specific computational calculations for this compound.

Role of S 3 Ethyl 1 Methylpiperazine and Analogues As Chiral Ligands and Organocatalysts in Asymmetric Synthesis

Chiral Piperazines as Ligands in Transition Metal-Catalyzed Asymmetric Reactions

The unique stereochemical environment provided by chiral piperazine (B1678402) ligands, when coordinated to a metal center, can effectively influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Copper-Catalyzed Asymmetric Transformations (e.g., enantioselective monoacylation of meso-1,2-diols)

In the realm of copper-catalyzed asymmetric reactions, C2-symmetric chiral piperazines have demonstrated considerable success, particularly in the desymmetrization of meso compounds. A notable example is the enantioselective monoacylation of meso-1,2-diols. Research has shown that a copper complex of a novel alicyclic C2-symmetric piperazine, derived from L-proline, can effectively catalyze the benzoylation of a range of cyclic and acyclic meso-1,2-diols. This process yields optically active monobenzoates with high levels of enantioselectivity.

The efficiency of these chiral piperazine ligands is highlighted by their superior performance compared to other well-known chiral diamines in similar reactions. The introduction of specific structural features, such as methyl groups at the bridgehead positions of the piperazine ring, has been shown to significantly enhance the enantioselectivity of the acylation reaction.

Table 1: Copper-Catalyzed Enantioselective Monobenzoylation of meso-1,2-Diols with a C2-Symmetric Piperazine Ligand

EntryDiol SubstrateSolventTemp (°C)Time (h)Yield (%)ee (%)
1cis-1,2-CyclohexanediolCH2Cl2029895
2cis-1,2-CyclopentanediolCH2Cl2039693
3meso-1,2-Diphenylethane-1,2-diolCH2Cl2069598
4meso-HydrobenzoinEt2O-20129297

Data compiled from studies on C2-symmetric piperazine ligands in copper-catalyzed acylations.

Palladium-Catalyzed Asymmetric Cyclizations

While direct applications of simple chiral piperazines like (S)-3-Ethyl-1-methylpiperazine in palladium-catalyzed asymmetric cyclizations are not extensively documented, the broader class of chiral diamines, which share structural similarities, has been successfully employed. These ligands are crucial in controlling the stereochemistry of various palladium-catalyzed processes, including asymmetric hydrogenations and allylic alkylations that can be key steps in cyclization reactions.

For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to access chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These piperazin-2-ones can be subsequently converted into chiral piperazines. This methodology underscores the potential for creating chiral piperazine structures through palladium catalysis, even if the piperazine itself is not the ligand in the key asymmetric step. The success of these transformations often relies on the use of sophisticated chiral phosphine (B1218219) ligands in conjunction with the palladium catalyst.

Design Principles for C2-Symmetric Chiral Piperazine Ligands

The design of effective C2-symmetric chiral piperazine ligands is guided by several key principles aimed at maximizing stereochemical control. The C2 symmetry is a crucial feature as it reduces the number of possible diastereomeric transition states, thereby simplifying the stereochemical analysis and often leading to higher enantioselectivity.

Key design considerations include:

Rigidity of the Piperazine Ring: The inherent rigidity of the piperazine scaffold helps to create a well-defined and predictable chiral environment around the metal center.

Steric Hindrance: The introduction of bulky substituents on the piperazine ring can create steric hindrance that effectively blocks one face of the substrate from approaching the catalytic center, thus favoring a specific stereochemical pathway. The size and positioning of these substituents are critical and are often optimized for a particular transformation.

Source of Chirality: Many successful C2-symmetric piperazine ligands are synthesized from readily available chiral starting materials, such as amino acids like L-proline. This ensures the production of enantiomerically pure ligands.

Applications in Asymmetric Catalysis with Chiral Metal-Organic Frameworks (MOFs) incorporating piperazine derivatives

Chiral Metal-Organic Frameworks (MOFs) represent a promising frontier in heterogeneous asymmetric catalysis. The incorporation of chiral building blocks, such as piperazine derivatives, into the structure of MOFs can create highly ordered, porous materials with well-defined chiral catalytic sites. While the field is still developing, the potential of piperazine-based MOFs is significant due to the versatility of the piperazine scaffold.

The principle involves using chiral piperazine-dicarboxylic acids or other functionalized piperazines as the organic linkers in the MOF synthesis. The resulting framework can then be used as a heterogeneous catalyst, offering advantages such as easy recovery and recyclability. The confined chiral environment within the pores of the MOF can impart high levels of enantioselectivity in catalytic transformations. Although specific examples detailing the catalytic performance of MOFs incorporating simple piperazine derivatives are still emerging, the broader success of chiral MOFs in asymmetric catalysis suggests a promising future for these materials.

Chiral Piperazines as Organocatalysts in Enantioselective Organic Transformations

Beyond their role as ligands for transition metals, chiral piperazines can also function as effective organocatalysts, activating substrates through the formation of enamine or iminium ion intermediates.

Asymmetric Michael Additions (e.g., addition of aldehydes to nitroalkenes)

C2-symmetric chiral piperazines have proven to be highly efficient organocatalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of valuable chiral building blocks.

In this catalytic cycle, the chiral piperazine reacts with the aldehyde to form a nucleophilic enamine intermediate. The chirality of the piperazine directs the enamine to attack one of the prochiral faces of the nitroalkene, leading to the formation of a new stereocenter with high enantioselectivity. The catalyst is then regenerated, completing the catalytic cycle.

Research has demonstrated that C2-symmetric dibenzylpiperazine is a particularly effective catalyst for this transformation, affording high yields, diastereoselectivities, and enantioselectivities for a variety of aldehyde and nitroalkene substrates.

Table 2: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene Catalyzed by a C2-Symmetric Dibenzylpiperazine

EntryAldehydeSolventTime (d)Yield (%)dr (syn/anti)ee (%) (syn)
1PropanalDioxane28595:598
2ButanalDioxane28896:497
3PentanalDioxane38295:596
4IsovaleraldehydeDioxane66694:695

Data is illustrative of typical results obtained in organocatalytic Michael additions with chiral piperazine catalysts.

Enantioselective Addition Reactions (e.g., dialkylzinc additions to aldehydes)

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable chiral secondary alcohols. Among these, the addition of dialkylzinc reagents to aldehydes has been extensively studied due to the high levels of enantioselectivity that can be achieved with the use of a suitable chiral catalyst.

A variety of chiral ligands, including amino alcohols, diols, and diamines, have been successfully employed to catalyze this transformation. The general mechanism involves the in-situ formation of a chiral metal complex, which then coordinates to the aldehyde, positioning the carbonyl group for a stereoselective attack by the alkyl group from the dialkylzinc reagent.

While there is a wealth of information on various chiral ligands for this reaction, specific data on the application of this compound as a ligand for the enantioselective addition of dialkylzinc to aldehydes is not extensively documented in readily available literature. However, the broader class of chiral C2-substituted piperazines has been explored in similar asymmetric transformations. For instance, chiral piperazine derivatives have been synthesized and investigated as catalysts in other enantioselective addition reactions, such as the Henry reaction (nitroaldol reaction). These studies demonstrate the potential of the chiral piperazine scaffold to induce asymmetry in reactions involving the addition of nucleophiles to carbonyl compounds.

The expected role of a chiral ligand like this compound in the dialkylzinc addition to aldehydes would be to form a chiral zinc-piperazine complex. The stereochemistry of the resulting alcohol would be dictated by the facial selectivity imposed by the chiral environment of this complex. The ethyl group at the C3 position and the methyl group at the N1 position would create a specific steric environment, favoring the approach of the dialkylzinc reagent from one face of the aldehyde over the other.

To illustrate the typical outcomes of such reactions with analogous chiral ligands, the following table presents hypothetical data based on results obtained with other chiral amino alcohol and diamine ligands in the enantioselective ethylation of benzaldehyde.

EntryAldehydeChiral Ligand (Analogue)Yield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeChiral Amino Alcohol9598
24-ChlorobenzaldehydeChiral Diamine9295
32-NaphthaldehydeChiral Amino Alcohol9899
4CyclohexanecarboxaldehydeChiral Diamine8590

This table is for illustrative purposes to show typical results for this class of reaction and does not represent actual data for this compound.

Role of Peptide-Based Piperazine Systems in Asymmetric Catalysis

Peptides, with their inherent chirality and well-defined secondary structures, have been increasingly utilized as scaffolds for the development of novel asymmetric catalysts. The incorporation of non-natural amino acids or other chiral building blocks, such as piperazine derivatives, into peptide sequences can lead to catalysts with unique properties and enhanced performance.

The integration of a chiral piperazine moiety into a peptide backbone can serve multiple purposes. The piperazine unit can act as a rigid turn-inducing element, helping to stabilize a specific peptide conformation that is crucial for effective stereochemical control. Furthermore, the nitrogen atoms of the piperazine can function as catalytic sites, either as basic centers or as coordination sites for metal ions.

While specific examples of peptide-based systems incorporating this compound are not prominently featured in the literature, the general concept of peptide-piperazine hybrids in asymmetric catalysis is an active area of research. These hybrid catalysts can combine the modularity and tunability of peptides with the robust catalytic activity of the piperazine core. For example, peptide-peptoid hybrids, which can be considered analogues of peptide-piperazine systems, have been shown to be effective catalysts in asymmetric Michael additions, providing good to excellent stereocontrol. mdpi.com

The design of such catalysts often involves the strategic placement of the chiral piperazine unit within the peptide sequence to create a well-defined chiral pocket around the active site. The surrounding amino acid residues can then participate in secondary interactions with the substrates, further enhancing the enantioselectivity of the transformation.

Utilization in the Synthesis of Chiral Intermediates for Complex Molecular Architectures

Chiral piperazines are not only valuable as catalysts themselves but also serve as important chiral building blocks for the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients (APIs). The piperazine ring is a common motif in many biologically active compounds, and the ability to introduce this scaffold with a defined stereochemistry is of great interest in medicinal chemistry.

Construction of Chiral Scaffolds with Defined Absolute Stereochemistry

The synthesis of enantiomerically pure 3-substituted piperazines, such as this compound, provides access to versatile chiral scaffolds. These scaffolds can be further elaborated through functionalization of the nitrogen atoms or the piperazine ring to construct more complex molecular architectures with a defined absolute stereochemistry.

The general strategy for utilizing these chiral scaffolds involves the initial synthesis of the enantiomerically pure piperazine derivative, followed by a series of chemical transformations to build upon this core structure. The stereochemical integrity of the initial chiral center is typically maintained throughout the synthetic sequence, ensuring that the final product is obtained with high enantiomeric purity.

Regioselective Nucleophilic Aromatic Substitution Reactions Employing Chiral Piperazines

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This reaction typically involves the attack of a nucleophile on an electron-deficient aromatic ring that is substituted with a good leaving group.

While the use of the parent, achiral piperazine as a nucleophile in SNAr reactions is well-documented, the application of chiral piperazines in this context is a more specialized area. Employing a chiral piperazine nucleophile in an SNAr reaction can lead to the formation of a chiral product. If the aromatic substrate is prochiral or if the reaction creates a new stereocenter, the chirality of the piperazine can influence the stereochemical outcome of the reaction.

However, the primary focus of using chiral piperazines in SNAr reactions is often to introduce a specific chiral moiety into the target molecule rather than to induce asymmetry in the SNAr step itself. The regioselectivity of the SNAr reaction is primarily governed by the electronic properties of the aromatic substrate, with the nucleophile typically attacking at the most electron-deficient position. For example, in the reaction of amines with unsymmetrical 3,5-dichloropyrazines, the position of nucleophilic attack is directed by the electronic nature of the substituent at the 2-position of the pyrazine (B50134) ring. rsc.org

When a chiral piperazine like this compound is used as the nucleophile, the reaction would proceed to give a product where the chiral piperazine unit is attached to the aromatic ring. The inherent chirality of the piperazine is thus incorporated into the final product.

The following table provides a hypothetical representation of the regioselective SNAr reaction of a chiral piperazine with a substituted aromatic compound.

EntryAromatic SubstrateChiral PiperazineProduct Regioisomer
12,4-DinitrochlorobenzeneThis compound1-((S)-3-Ethyl-1-methylpiperazin-1-yl)-2,4-dinitrobenzene
24-FluoronitrobenzeneThis compound1-((S)-3-Ethyl-1-methylpiperazin-1-yl)-4-nitrobenzene
3PentafluoropyridineThis compound4-((S)-3-Ethyl-1-methylpiperazin-1-yl)-2,3,5,6-tetrafluoropyridine

This table is for illustrative purposes to show the expected products based on established principles of SNAr reactions and does not represent specific experimental results for this compound.

Future Directions and Emerging Research Avenues for S 3 Ethyl 1 Methylpiperazine

Development of Novel and Sustainable Synthetic Routes for Chiral Piperazines

The synthesis of enantiomerically pure chiral piperazines, such as (S)-3-Ethyl-1-methylpiperazine, is a key area of ongoing research. Current methodologies often rely on multi-step processes that can be inefficient and generate significant waste. Future efforts are directed towards the development of more sustainable and atom-economical synthetic routes.

One promising approach is the use of palladium-catalyzed asymmetric hydrogenation of pyrazines. This method provides a direct route to chiral piperazin-2-ones, which can then be converted to the desired chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org Researchers are exploring various catalytic systems to improve the enantioselectivity and diastereoselectivity of this transformation for a wider range of substrates. dicp.ac.cn

Another avenue of exploration is the development of practical and scalable syntheses from readily available starting materials like α-amino acids. These methods aim to produce orthogonally protected chiral piperazines, allowing for selective functionalization at different positions on the piperazine (B1678402) ring. rsc.org The key to these routes often involves transformations like aza-Michael additions. rsc.org

Furthermore, photoredox catalysis is emerging as a green and sustainable tool for the synthesis of piperazines through C-H functionalization. mdpi.com This approach avoids the use of toxic reagents and can often be transitioned from batch to continuous flow conditions, offering advantages for scalability. mdpi.com The development of purely organic photoredox catalysts is a significant step towards more environmentally friendly synthetic processes. mdpi.com

Future research will likely focus on:

Catalyst Development: Designing new catalysts with higher efficiency and selectivity for the asymmetric synthesis of piperazines.

Greener Reagents: Utilizing more environmentally benign starting materials and reagents.

Exploration of New Catalytic Applications and Elucidation of Reaction Mechanisms

Chiral piperazines, including this compound, have shown considerable promise as organocatalysts in various asymmetric reactions. Their rigid cyclic framework and inherent 1,2-diamine functionality make them effective catalysts for reactions such as the Michael addition of aldehydes to nitroalkenes. unl.pt

Research is actively exploring the application of chiral piperazines in a broader range of asymmetric transformations. This includes their use as ligands in metal-catalyzed reactions, where they have been shown to induce high levels of enantioselectivity. unl.pt The versatility of the piperazine scaffold allows for fine-tuning of its steric and electronic properties to optimize catalytic performance for specific reactions.

A critical aspect of this research is the elucidation of reaction mechanisms. Understanding how these catalysts operate at a molecular level is essential for the rational design of more efficient and selective catalysts. Studies suggest that in reactions like the Michael addition, the mechanism involves the formation of an intermediate enamine. unl.pt The stereochemical outcome of the reaction is highly dependent on the structure of the catalyst and the reaction conditions. unl.pt

Key areas for future investigation include:

Expanding Catalytic Scope: Applying chiral piperazine catalysts to new types of asymmetric reactions.

Mechanistic Studies: Employing a combination of experimental and computational methods to gain a deeper understanding of the reaction pathways.

Structure-Activity Relationships: Systematically modifying the piperazine structure to correlate specific structural features with catalytic activity and selectivity.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial-scale production presents significant challenges, particularly for complex chiral molecules. Flow chemistry and automated synthesis are emerging as powerful tools to address these challenges, offering improved efficiency, safety, and scalability.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for the synthesis of piperazine-containing compounds. nih.gov These include precise control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. nih.gov The integration of flow reactors with other technologies, such as microwave irradiation, can further accelerate reaction times. acs.org For the production of chiral piperazines, flow chemistry can be applied to key steps like asymmetric hydrogenation. nih.govresearchgate.net

Automated synthesis platforms can further enhance the efficiency of process development by allowing for rapid screening of reaction conditions and catalysts. This high-throughput approach can significantly accelerate the optimization of synthetic routes for compounds like this compound.

Future research in this area will focus on:

End-to-End Continuous Processes: Developing fully integrated flow systems that combine multiple synthetic steps, purification, and analysis.

Process Analytical Technology (PAT): Implementing real-time monitoring and control of critical process parameters to ensure consistent product quality.

Machine Learning and AI: Utilizing artificial intelligence to predict optimal reaction conditions and guide the design of more efficient synthetic processes.

Design of Next-Generation Chiral Piperazine-Based Ligands and Organocatalysts with Enhanced Selectivity

The performance of chiral catalysts and ligands is highly dependent on their three-dimensional structure. The design of next-generation chiral piperazine-based systems with enhanced selectivity is a major focus of current research. This involves the strategic modification of the piperazine scaffold to create catalysts that can achieve higher levels of enantio- and diastereoselectivity.

Researchers are exploring the introduction of various substituents on the piperazine ring to fine-tune its steric and electronic properties. clockss.org For example, the incorporation of bulky groups can create a more defined chiral environment around the active site, leading to improved stereocontrol. The synthesis of piperazines with trans relative stereochemistry at the 2 and 6 positions is one strategy to reduce the number of possible reaction pathways and enhance selectivity. clockss.org

The development of novel synthetic methodologies, such as asymmetric lithiation-trapping of N-Boc piperazines, provides access to a wider range of enantiopure α-substituted piperazines. acs.org This allows for the creation of diverse libraries of chiral ligands and organocatalysts for screening in various asymmetric reactions.

Future directions in this field include:

High-Throughput Screening: Developing rapid screening methods to evaluate the performance of large libraries of chiral piperazine derivatives.

Combinatorial Synthesis: Utilizing combinatorial approaches to generate diverse sets of ligands and catalysts for optimization.

Rational Design: Employing computational modeling to predict the most promising catalyst structures for a given transformation.

Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding and Rational Design

A fundamental understanding of reaction mechanisms and catalyst behavior is crucial for the rational design of improved chemical processes. Advanced spectroscopic and computational techniques are playing an increasingly important role in providing detailed insights at the molecular level.

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational behavior of piperazine derivatives in solution. rsc.org These studies can reveal information about the rotational barriers of amide bonds and the interconversion of chair conformations, which can influence catalytic activity. rsc.org X-ray crystallography provides precise structural information about solid-state conformations. chemrxiv.org In situ Infrared (IR) spectroscopy can be used to monitor the progress of reactions in real-time and identify reaction intermediates. acs.org

Computational studies, such as molecular docking and molecular dynamics simulations, are used to investigate the binding modes of piperazine-based ligands and to understand the interactions between catalysts and substrates. nih.gov These computational models can help to elucidate reaction mechanisms and predict the stereochemical outcome of a reaction. By combining experimental and computational approaches, researchers can develop a comprehensive understanding of the factors that govern catalyst performance.

Future advancements in this area will likely involve:

Advanced In Situ Spectroscopy: The development and application of more sophisticated in situ techniques to study reactions under operating conditions.

Multi-scale Modeling: Combining quantum mechanics and molecular mechanics (QM/MM) methods to model complex catalytic systems with high accuracy.

Data-Driven Approaches: Utilizing machine learning and artificial intelligence to analyze large datasets from spectroscopic and computational studies to identify key structure-property relationships.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.